molecular formula C24H17ClN4O3 B2475959 2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291847-43-2

2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No. B2475959
M. Wt: 444.88
InChI Key: WWSSWKLNOZLNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Materials Science

The compound, being a derivative of 1,3,4-oxadiazole, is part of a class known for their diverse applications in materials science and electronics. 1,3,4-oxadiazoles and related heterocycles have been extensively studied for their potential in creating novel materials with desirable electronic, photonic, and mechanical properties. Such materials are promising for use in electronics, microelectronics, and membrane technology due to their unique structural features that facilitate specific interactions with other molecules and ions, thus enabling the development of highly efficient and selective sensors, semiconductors, and other electronic components (Brumǎ, Rusanov, & Belomoina, 2004; Salimgareeva & Kolesov, 2005).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, 1,3,4-oxadiazole derivatives, including compounds structurally related to the one mentioned, exhibit a broad spectrum of biological activities. They have been identified as potential therapeutic agents due to their antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer properties. This wide range of activities is attributed to the oxadiazole core's ability to interact with various biological macromolecules through hydrogen bonding, enhancing their pharmacological efficacy (Wang et al., 2022; Verma et al., 2019).

Environmental Studies

Compounds with the 1,3,4-oxadiazole moiety, due to their diverse chemical properties, also play a role in environmental studies, particularly in the development of sensors and remediation technologies. Their ability to form stable complexes with various ions and molecules makes them suitable for detecting and quantifying pollutants and for use in the cleanup of contaminated sites. However, it's crucial to consider the environmental impact of these compounds, including their persistence and potential toxicity, to ensure that their applications are sustainable and do not pose additional risks to ecosystems or human health (Wams, 1987).

properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O3/c1-2-31-18-13-7-15(8-14-18)22-26-23(32-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)17-11-9-16(25)10-12-17/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSSWKLNOZLNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.